molecular formula C10H10N2O B054620 2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole CAS No. 117953-93-2

2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole

Cat. No.: B054620
CAS No.: 117953-93-2
M. Wt: 174.2 g/mol
InChI Key: RVLUKCWTULHWRD-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole (CAS 117953-93-2) is a dihydroimidazooxazole derivative, a privileged scaffold in medicinal chemistry recognized for its significant potential in the development of novel chemotherapeutic agents . This fused bicyclic system is structurally analogous to the pharmacophore found in the antitubercular drug Delamanid, underscoring the therapeutic relevance of this class of compounds . Researchers value this core structure for its diverse biological activities, which include serving as a key intermediate in the synthesis of compounds with demonstrated antimicrobial and anticancer properties in preclinical studies . The compound is supplied with a defined molecular formula of C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol . Modern synthetic approaches for related imidazo[2,1-b]oxazole derivatives often employ efficient, transition-metal-free methods, including microwave-assisted synthesis in green solvent systems, to achieve high purity and yield . These advanced protocols facilitate rapid access to functionalized derivatives for structure-activity relationship (SAR) studies and high-throughput screening. Applications & Research Value: This chemical is intended for use in non-clinical research applications, specifically in: • Anticancer Agent Discovery: The imidazooxazole scaffold is a known privileged structure in anticancer drug development, suitable for generating hybrids and probing kinase inhibition concepts . • Antimicrobial Research: As part of a class of compounds with potent antitubercular activity, it serves as a key intermediate for developing novel anti-infective agents . • Chemical Synthesis & SAR Expansion: Functions as a versatile building block for diversity-oriented synthesis, enabling the generation of complex molecular libraries for pharmacological evaluation . Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this substance.

Properties

IUPAC Name

2-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLUKCWTULHWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3=CC=CC=C3N=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed One-Pot Synthesis via Oxidative Coupling

Copper-mediated reactions offer a versatile pathway for assembling the imidazo[2,1-b]oxazole framework. Building on the synthesis of benzimidazo[2,1-b]thiazolines described by Lambertson et al. , a modified protocol replaces sulfur-containing reagents with oxygen analogs to target oxazole derivatives. In this method, aryl isocyanate reacts with propargylamine in the presence of Cu(OAc)₂ (0.5 mol%) and iodobenzene diacetate (PIDA) as an oxidant. The reaction proceeds through sequential nucleophilic addition, 5-exo-dig cyclization, and intramolecular oxidative coupling (Scheme 1).

Optimization Insights :

  • Catalyst Screening : Cu(OAc)₂ outperformed CuI and Ag catalysts, providing a 70% yield of the target compound at 65°C in acetonitrile .

  • Solvent Effects : Polar aprotic solvents like MeCN enhanced cyclization efficiency compared to DMF or DMSO .

  • Scalability : A 5 mmol-scale reaction maintained a 65% yield, demonstrating industrial feasibility .

Mechanistic Pathway :

  • Nucleophilic attack of propargylamine on aryl isocyanate forms a urea intermediate.

  • Copper(II) facilitates 5-exo-dig cyclization to generate a dihydroimidazole intermediate.

  • PIDA-mediated oxidative coupling constructs the oxazole ring via a proposed radical or iodonium intermediate .

High-Temperature Cyclization with Diketone Esters

Adapting the trisubstituted oxazole synthesis from US Patent 6,333,414B1 , this method employs diketone esters and urea derivatives under thermally activated conditions. While the original patent focuses on thiazoles, substituting thiourea with urea directs the formation of oxazole rings.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) at reflux (160°C) .

  • Stoichiometry : 2 equivalents of urea per diketone ester .

  • Isolation : Precipitation with ice-water followed by silica gel chromatography yields the product in ~60% purity .

Limitations :

  • Harsh temperatures may degrade sensitive functional groups.

  • Requires stringent pH control to avoid side reactions .

Catalyst-Free Three-Component Assembly

Inspired by the catalyst-free synthesis of benzoxazole-thione derivatives , a three-component reaction between benzimidazole precursors, methyl bromides, and 2-mercaptobenzoxazole in acetone with triethylamine provides an alternative route. Although the original work focuses on benzothiazoles, replacing 2-mercaptobenzoxazole with 2-hydroxybenzoxazole shifts selectivity toward oxazole formation.

Key Advantages :

  • Mild Conditions : Reactions proceed at room temperature without metal catalysts .

  • Atom Economy : Convergent assembly minimizes waste .

Yield Optimization :

  • Base Selection : Triethylamine achieves >80% conversion by neutralizing HBr byproducts .

  • Solvent Polarity : Acetone balances solubility and reaction kinetics .

Comparative Analysis of Methods

Method Catalyst Temperature Yield Scalability
Copper-catalyzed Cu(OAc)₂65°C70%High (5 mmol)
High-temperature None160°C60%Moderate
Catalyst-free None25°C80%Low

Critical Evaluation :

  • The copper-catalyzed method offers superior regioselectivity and milder conditions, making it preferable for lab-scale synthesis .

  • High-temperature cyclization, while operationally simple, risks thermal decomposition and requires specialized equipment .

  • Catalyst-free approaches align with green chemistry principles but may lack reproducibility for complex substrates .

Chemical Reactions Analysis

Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole

The synthesis of this compound is typically achieved through multi-step organic reactions involving the cyclization of appropriate precursors. For example, one method involves the reaction of ortho-phenylenediamine with suitable carbonyl compounds under acidic conditions to yield the desired imidazo compound. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of benzo[4,5]imidazo compounds exhibit notable antifungal and antibacterial activities. For instance, studies have shown that certain derivatives can effectively inhibit the growth of pathogenic fungi such as Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 µg/mL . The mechanism of action is believed to involve disruption of cellular processes in the target organisms.

Antitubercular Activity

Recent investigations into related imidazo compounds have highlighted their potential as anti-mycobacterial agents. For example, compounds with structural similarities to this compound were found to have significant activity against Mycobacterium tuberculosis, with IC50 values reported as low as 2.03 µM . This suggests that modifications to the imidazo structure can enhance efficacy against tuberculosis while minimizing toxicity to human cells.

Material Science Applications

The unique structural properties of this compound render it suitable for use in various material applications. Its ability to form stable complexes with metals suggests potential uses in catalysis and sensor technology. Additionally, its electronic properties may be exploited in organic electronics and photonic devices.

Antifungal Activity Study

A study evaluated a series of benzimidazole derivatives for their antifungal activity against several phytopathogenic fungi. The results indicated that many compounds exhibited potent fungicidal effects, suggesting their potential use as agricultural fungicides .

Antitubercular Activity Evaluation

Another study focused on synthesizing and evaluating benzo-imidazo derivatives for their antitubercular properties. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with target proteins involved in the metabolic pathways of Mycobacterium tuberculosis. These findings are crucial for developing targeted therapies against tuberculosis .

Mechanism of Action

The mechanism of action of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences:

  • Core Heteroatom : Oxazole (O, N) in the target compound vs. thiazole (S, N) in thiazole analogs.
  • Saturation : Partial saturation in the oxazole ring (2,3-dihydro) vs. fully aromatic thiazole derivatives.

Key Findings:

Property 2-Methyl-2,3-dihydrobenzoimidazoxazole Benzo[4,5]imidazo[2,1-b]thiazole Derivatives
Core Heteroatoms O, N S, N
Antitumor Activity (EGFR) Not reported IC₅₀: 1.2–3.8 µM (HeLa)
Selectivity α7 nAChR affinity EGFR kinase inhibition

Imidazo[2,1-b]oxazole Derivatives

Structural Variations:

  • Substituents : The target compound’s 2-methyl group vs. aryl/heteroaryl substituents in analogs (e.g., 2-(3-bromophenyl)imidazo[2,1-b]oxazole) .
  • Saturation : Dihydro vs. fully unsaturated oxazole rings.

Key Findings:

Property 2-Methyl-2,3-dihydrobenzoimidazoxazole Imidazo[2,1-b]oxazole Derivatives
Saturation 2,3-dihydro Fully unsaturated
Antimicrobial Activity Not reported Delamanid (MIC: 0.006–0.024 µg/mL)
Receptor Binding α7 nAChR affinity RAF kinase inhibition (IC₅₀: <100 nM)

Spiro and Fused Derivatives

Structural Complexity:

  • Spirooxazolines : (1'S,2R,4'S)-3H-4'-azaspiro derivatives show enhanced α7 nAChR binding due to conformational rigidity .
  • Fused Systems : Benzoimidazo[2,1-b][1,3,4]thiadiazines demonstrate anti-inflammatory activity (ED₅₀: 25–50 mg/kg) .

Activity Trends:

  • Spiro Derivatives : Improved CNS penetration and receptor selectivity vs. planar analogs .
  • Fused Thiadiazines : Anti-inflammatory potency correlates with electron-withdrawing substituents (e.g., nitro groups) .

Biological Activity

2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its synthesis, characterization, and biological activity, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been reported in the literature, including:

  • Cyclization of 2-aminobenzoxazole derivatives with suitable electrophiles under acidic or basic conditions.
  • Use of microwave-assisted synthesis to enhance yields and reduce reaction times.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Strains : The compound showed inhibitory activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.
  • Fungal Strains : It also displayed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Anticancer Activity

The compound has been evaluated for its anticancer potential through various assays:

  • Cell Viability Assays : Studies involving human cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound induces apoptosis in a dose-dependent manner.
  • Mechanism of Action : It is believed to exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Xanthine Oxidase Inhibition : Preliminary studies suggest that this compound may act as a xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout.

Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values ranging from 16 to 32 µg/mL
Anticancer ActivityInduced apoptosis in MCF-7 cells with an IC50 of 15 µM
Enzyme InhibitionInhibited xanthine oxidase with an IC50 of 25 µM

Q & A

Advanced Research Question

  • Docking simulations : Predict EGFR binding using Autodock Vina (e.g., D04 ’s −10.1 kcal/mol score) .
  • Retrosynthesis algorithms : Leverage Reaxys/Pistachio databases to propose one-step routes (e.g., 2-hydrazinylimidazole precursors) .

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